N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C16H15NO2S |
|---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C16H15NO2S/c1-12(18)13-6-5-7-14(10-13)17-16(19)11-20-15-8-3-2-4-9-15/h2-10H,11H2,1H3,(H,17,19) |
InChI Key |
OJNOVVLQJSNASM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Chloro-N-(3-Acetylphenyl)Acetamide
The foundational step involves synthesizing 2-chloro-N-(3-acetylphenyl)acetamide, achieved through acylating 3-aminoacetophenone with chloroacetyl chloride.
- Reactants : 3-Aminoacetophenone (1 mmol), chloroacetyl chloride (1 mmol).
- Conditions : Triethylamine (3 mL) in dichloromethane (10 mL), stirred at 20°C for 0.5 hours.
- Workup : Ethanol-water wash, filtration, and drying.
- Yield : 92% (colorless solid, m.p. 180–182°C).
- Characterization :
- ¹H NMR (CDCl₃): δ 2.61 (s, 3H, acetyl), 4.21 (s, 2H, CH₂Cl), 7.44–8.48 (aromatic protons).
- ESI-MS : m/z 212.04 [M+1]⁺.
Thiophenol-Mediated Substitution
The chloro group is displaced by phenylsulfanyl via nucleophilic substitution.
- Reactants : 2-Chloro-N-(3-acetylphenyl)acetamide (1 mmol), thiophenol (1.2 mmol).
- Conditions : Potassium hydroxide (1.5 mmol) in dry 1,4-dioxane, refluxed for 1 hour.
- Workup : Ice-water quench, HCl neutralization, recrystallization (ethyl acetate/toluene).
- Yield : 78–85% (reported for analogous reactions).
- Optimization : Excess thiophenol (1.5 eq.) and elevated temperatures (80°C) improve conversion.
Sulfonylguanidine-Mediated Synthesis
Reaction Mechanism and Conditions
Benzenesulfonylguanidine acts as a sulfur donor in the presence of chloroacetamide derivatives.
- Reactants : Benzenesulfonylguanidine (1 mmol), 2-chloro-N-(3-acetylphenyl)acetamide (1 mmol).
- Conditions : Potassium hydroxide (1.5 mmol) in 1,4-dioxane, refluxed for 1 hour under nitrogen.
- Workup : Filtration, recrystallization (water), drying.
- Yield : 83% (reported for N-phenyl analog).
- Challenges : Twin crystal formation necessitates controlled cooling rates.
Catalytic Hydrogenation for Byproduct Reduction
Post-substitution hydrogenation enhances purity by reducing oxidized sulfur species.
- Catalyst : Pd/C (5% w/w).
- Conditions : H₂ gas at 50–75°C for 3–6 hours in ethanol.
- Outcome : Purity >99% (HPLC), molar yield 72–85%.
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Base Influence
Temperature Control
- 20–25°C : Optimal for acylation to prevent decomposition.
- Reflux (80–110°C) : Necessary for complete substitution.
Challenges and Mitigation
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylsulfanyl derivatives.
Scientific Research Applications
N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, while the phenylsulfanyl group can interact with sulfur-containing enzymes or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide, their substituents, and reported activities:
Pharmacological Activities
Anticancer Potential: Compound 38 (IC₅₀ ~0.028 mM) showed selective MAO-A inhibition, while derivatives with methoxy or sulfamoyl groups exhibited moderate-to-strong activity against breast (MCF-7) and colon (HCT-1) cancer lines . Structural Insight: The acetyl group in the target compound may enhance membrane permeability compared to bulkier substituents in less active analogues (e.g., trimethoxybenzyl derivatives) .
Antimicrobial Activity :
- Compound 47 demonstrated efficacy against gram-positive bacteria, attributed to the benzothiazole-sulfonyl moiety disrupting bacterial cell walls .
- The phenylsulfanyl group in the target compound could mimic thiol-dependent enzyme inhibition, a mechanism observed in other sulfur-containing acetamides .
Enzyme Inhibition :
- Triazolyl-sulfanyl derivatives (e.g., Compound 13) inhibited MAO-B and cholinesterases, suggesting the target compound’s sulfanyl group may interact with similar enzymatic pockets .
- Acetylated aromatic rings (as in the target compound) are common in MAO inhibitors, enhancing binding affinity through hydrophobic interactions .
Key Structural-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., Acetyl) : Improve metabolic stability and target binding in enzyme inhibitors .
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl (S–) derivatives (e.g., target compound) may exhibit reduced oxidative stress compared to sulfonyl (SO₂–) analogues but lower antibacterial potency .
- Aromatic Substitutions : Fluorine or chlorine atoms (e.g., in –15) enhance lipophilicity and bioavailability .
Biological Activity
N-(3-acetylphenyl)-2-(phenylsulfanyl)acetamide, a compound characterized by its unique acetamide and phenylsulfanyl moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The structure includes an acetyl group attached to a phenyl ring and a sulfanyl group, which influences its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines while sparing normal cells, indicating a selective cytotoxic effect .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The acetyl and sulfanyl groups may form hydrogen bonds with biological molecules, influencing enzyme activity or receptor binding. This interaction can lead to either inhibition or activation of various signaling pathways relevant to inflammation and cancer progression.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Antimicrobial Study : In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting strong antimicrobial activity.
- Cancer Cell Line Inhibition : A study focusing on human breast cancer cell lines revealed that treatment with this compound at 20 µM resulted in a 50% decrease in cell proliferation compared to untreated controls. Further analysis showed alterations in cell cycle progression and apoptosis markers .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Decreased proliferation in cancer cells |
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-acetylanilino)-2-(phenylsulfonyl)acetamide | Contains an aniline derivative instead of phenol | Moderate antimicrobial activity |
| N-(3-acetylanilino)-2-(methylsulfonyl)acetamide | Variation in sulfonamide substituent | Lower anticancer activity |
| 2-Phenylacetamide | Lacks sulfonamide group | Minimal biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
